CID 78060945
Description
Properties
Molecular Formula |
C4H13N2OSi |
|---|---|
Molecular Weight |
133.24 g/mol |
InChI |
InChI=1S/C4H13N2OSi/c1-7-8(4-6)3-2-5/h2-6H2,1H3 |
InChI Key |
UODOEWFRIADYSR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCN)CN |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Intermetallic Ga4sc5
Controlled Synthesis Approaches for Stoichiometric Ga4Sc5
Achieving the exact 4:5 stoichiometric ratio of gallium to scandium is critical for the formation of the Ga4Sc5 phase. Several synthetic routes can be employed, each with its own advantages and challenges regarding phase purity and crystal quality.
High-Temperature Synthesis Techniques (e.g., Arc Melting, Solid-State Reactions)
High-temperature methods are the most common routes for producing polycrystalline intermetallic compounds like Ga4Sc5. nffa.eu
Solid-State Reactions: This technique, often referred to as the ceramic method, involves the direct reaction of solid starting materials at elevated temperatures. sigmaaldrich.com For Ga4Sc5, this would entail mixing high-purity gallium and scandium powders in the desired stoichiometric ratio. The mixture is typically pelletized to increase the contact area between the reactants and heated in an inert atmosphere (e.g., argon) or a vacuum-sealed ampoule to prevent oxidation. nffa.eu The reaction rate is dependent on factors like temperature, reaction time, and the particle size of the precursors. sigmaaldrich.com Multiple grinding and heating cycles are often necessary to ensure a complete and homogeneous reaction.
Arc Melting: This technique is a rapid and effective method for synthesizing high-purity intermetallic alloys, especially those with high melting points. vacuum-furnaces.com In a typical setup, the constituent elements (gallium and scandium) are placed on a water-cooled copper hearth in a high-purity argon atmosphere. mdpi.com An electric arc is generated to melt the elements, reaching temperatures that can exceed 3500°C. vacuum-furnaces.com To ensure homogeneity, the resulting ingot, or "button," is often flipped and remelted multiple times. mdpi.com A titanium getter is frequently melted beforehand to remove residual oxygen from the chamber, further ensuring the purity of the melt. vacuum-furnaces.com
Table 1: Comparison of High-Temperature Synthesis Techniques
| Feature | Solid-State Reaction | Arc Melting |
|---|---|---|
| Principle | Diffusion in the solid state | Melting and solidification |
| Temperature | High (e.g., 1000-1500°C) nffa.eu | Very High (>3500°C) vacuum-furnaces.com |
| Reaction Time | Long (hours to days) | Short (minutes) |
| Homogeneity | Can require multiple steps | Generally good with remelting mdpi.com |
| Purity | Dependent on precursor purity and atmosphere | High purity achievable vacuum-furnaces.com |
| Product Form | Polycrystalline powder/pellet | Polycrystalline ingot/button |
Melt Growth Techniques for Single Crystal Formation
For detailed investigations of anisotropic physical properties, large single crystals are essential. ucla.edu Melt growth techniques are employed to produce such crystals from a molten phase.
Czochralski Method: This is a widely used technique for growing large, high-quality single crystals. unishivaji.ac.in A seed crystal is dipped into a melt of the congruently melting compound and then slowly pulled upward while rotating. icm.edu.pl As the seed is withdrawn, the melt solidifies at the interface, replicating the seed's crystal structure. accesslaser.com The process requires precise control of the pulling rate, rotation speed, and thermal gradients to maintain stable growth and control the crystal's diameter. icm.edu.pl For reactive intermetallics like Ga4Sc5, the entire process must be conducted in a protective inert gas atmosphere. icm.edu.pl
Flux Growth: This method is advantageous for materials that melt incongruently or have very high melting points. unishivaji.ac.in The constituent elements are dissolved in a molten metallic flux (a third element with a low melting point, like Gallium itself in some cases). ucla.edu The crucible is heated to a high temperature to ensure complete dissolution and then slowly cooled, allowing the desired phase to crystallize and grow. The flux is later removed chemically or mechanically. A significant challenge is the potential for flux incorporation into the crystal lattice. ucla.edu
Table 2: Overview of Single Crystal Growth Techniques
| Technique | Description | Key Parameters | Advantages |
|---|---|---|---|
| Czochralski | Pulling a crystal from a stoichiometric melt. icm.edu.pl | Pulling rate, rotation rate, temperature gradients. icm.edu.pl | Large, high-quality crystals. unishivaji.ac.in |
| Flux Growth | Crystallization from a molten metallic solvent. ucla.edu | Cooling rate, flux composition, temperature profile. unishivaji.ac.in | Lower growth temperatures, suitable for incongruent melting compounds. ucla.eduunishivaji.ac.in |
Non-Equilibrium Synthetic Routes and Their Influence on Phase Purity
Non-equilibrium synthesis methods create materials under conditions far from thermodynamic equilibrium, which can lead to the formation of metastable phases or unique microstructures. ru.nlmdpi.com The crystallography and phase purity of the final product are often a direct consequence of the specific synthetic route chosen. chemrxiv.org For intermetallic systems, techniques like splat quenching (rapid cooling of a melt) or high-energy ball milling could be explored. These methods can bypass the formation of thermodynamically stable but undesirable intermediate phases. However, they often yield amorphous or nanocrystalline materials that require subsequent heat treatment (annealing) to crystallize the desired phase, which must be carefully controlled to prevent decomposition or the formation of impurity phases. researchgate.net
Influence of Synthesis Parameters on Phase Formation and Purity
The final properties of the synthesized Ga4Sc5 are highly dependent on the precise control of various synthesis parameters. Temperature, time, and composition are key variables that dictate the phase outcome.
Annealing Processes and Their Impact on Microstructure and Crystallinity
Annealing is a critical post-synthesis heat treatment step used to improve the quality of the material. acecarbo.in It involves heating the material to a specific temperature, holding it for a certain duration, and then cooling it in a controlled manner. madearia.com The primary goals of annealing in the context of Ga4Sc5 synthesis are:
Homogenization: To eliminate concentration gradients within the material, especially after melt-based synthesis.
Recrystallization: To transform a deformed or amorphous structure into a well-defined crystalline lattice, relieving internal stresses and reducing defects. madearia.com
Grain Growth: To increase the size of the crystalline grains, which can be important for certain physical property measurements. madearia.com
The annealing temperature and duration are crucial parameters. For instance, annealing at too low a temperature may not provide enough thermal energy for atomic diffusion to occur, while excessively high temperatures or long durations can lead to the decomposition of the desired phase or abnormal grain growth. mdpi.com The process can significantly alter the microstructure, such as the size and distribution of grains, which in turn affects the material's properties. mdpi.comscielo.org.mx
Strategies for Stoichiometry Control and Minimization of Impurity Phases
Precise control over stoichiometry is fundamental to preventing the formation of adjacent phases in the Ga-Sc phase diagram, such as Ga3Sc5. studylib.net Strategies to ensure the correct stoichiometry include:
Accurate Weighing: Using high-precision balances to weigh the high-purity elemental starting materials.
Compensation for Volatility: If one element is significantly more volatile than the other at synthesis temperatures, a slight excess of the more volatile component may be added to compensate for losses.
Phase Diagram Knowledge: A thorough understanding of the Ga-Sc binary phase diagram is essential to identify the stability window of the Ga4Sc5 phase and to select appropriate synthesis and annealing temperatures that avoid the formation of neighboring compounds. studylib.net
Minimizing impurity phases often involves a combination of careful precursor handling in an inert environment (like a glovebox) to prevent oxidation, using high-purity starting elements, and optimizing the reaction/annealing conditions. nffa.eumdpi.com Characterization techniques like X-ray Diffraction (XRD) are vital for identifying any impurity phases present, allowing for the refinement of the synthesis protocol. rsc.org
Iii. Elucidating the Crystallographic and Microstructural Features of Ga4sc5
Advanced Crystal Structure Determination
The crystal structure of Ga4Sc5 has been determined to be body-centered tetragonal, belonging to the I4/mmm space group. studylib.net This structure is a complex arrangement of gallium and scandium atoms in a specific, repeating three-dimensional lattice.
Single-crystal X-ray diffraction (SCXRD) stands as a primary technique for the unambiguous determination of a material's three-dimensional atomic structure. carleton.edurigaku.com This non-destructive method involves irradiating a single, high-quality crystal of Ga4Sc5 with a monochromatic X-ray beam. uni-ulm.deyoutube.com The resulting diffraction pattern, which consists of thousands of unique reflections, is collected and analyzed. rigaku.com This analysis provides precise information about the unit cell dimensions, the positions of each gallium and scandium atom within the unit cell, and the bond lengths and angles between them. carleton.eduuhu-ciqso.es For Ga4Sc5, SCXRD confirms its membership in the tetragonal crystal system, providing the foundational data for a complete structural model.
Table 1: Crystallographic Data for Ga4Sc5
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
This table presents the fundamental crystallographic parameters for Ga4Sc5 as determined by diffraction methods. studylib.net
Powder X-ray diffraction (XRD) is a rapid and powerful technique used to identify the crystalline phases present in a bulk sample and to refine their lattice parameters. carleton.eduwikipedia.org In this method, a finely ground powder of Ga4Sc5 is exposed to an X-ray beam, and because the crystallites are randomly oriented, all possible diffraction planes are sampled simultaneously. carleton.edugfz.de The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure. americanpharmaceuticalreview.com For Ga4Sc5, XRD is used to confirm the bulk sample is a single phase, matching the tI84 Pearson symbol, and to accurately refine the lattice parameters of its tetragonal unit cell. studylib.netstudylib.net This technique is crucial for assessing the purity of synthesized Ga4Sc5 samples. carleton.edu
While X-rays are scattered by an atom's electron cloud, neutrons interact with the nucleus. libretexts.org This fundamental difference makes neutron diffraction a complementary and sometimes superior technique to XRD. libretexts.org Gallium and scandium have a similar number of electrons, which can make them difficult to distinguish using X-rays alone. Neutrons, however, scatter very differently from Ga and Sc nuclei, allowing for their unambiguous identification and the precise determination of their respective positions in the crystal lattice. Neutron diffraction is particularly valuable for refining the site occupancy of each element, ensuring that the Ga and Sc atoms are correctly assigned to their specific locations within the I4/mmm structure. arxiv.org
The Rietveld method is a powerful analytical technique applied to powder diffraction data (both X-ray and neutron). wikipedia.orgyoutube.com It involves fitting a calculated theoretical diffraction pattern to the entire experimental pattern. researchgate.netnist.gov This is achieved by refining various parameters, including lattice parameters, atomic positions, and peak shape functions, through a least-squares approach. wikipedia.org For Ga4Sc5, the Rietveld method can be used for quantitative phase analysis, determining the precise amount of Ga4Sc5 in a multiphase sample. youtube.com Furthermore, it can provide valuable information on microstructural features such as crystallite size and microstrain by analyzing the broadening of the diffraction peaks. youtube.comresearchgate.net
Microstructural Characterization Techniques
Beyond the atomic-level crystal structure, understanding the microstructure, including elemental distribution on a larger scale, is critical.
Electron Microprobe Analysis (EPMA) is a quantitative, non-destructive technique used to determine the chemical composition of microscopic areas of a solid sample. asu.edunumberanalytics.com A focused beam of high-energy electrons bombards the surface of a Ga4Sc5 sample, causing the emission of characteristic X-rays from the constituent elements. mit.edu By measuring the wavelengths and intensities of these X-rays, the precise elemental composition at that point can be determined. numberanalytics.com EPMA is used to create detailed elemental maps of the Ga4Sc5 sample, visually demonstrating the distribution of gallium and scandium. hawaii.edu This is crucial for verifying the chemical homogeneity of the material, ensuring that the elements are uniformly distributed throughout the sample and that there are no significant compositional variations or secondary phases present. numberanalytics.commit.edu
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Gallium Scandium | Ga4Sc5 |
| Gallium | Ga |
Transmission Electron Microscopy (TEM) for Defect Analysis and Microstructural Features
Transmission Electron Microscopy (TEM) stands as a powerful technique for the nanoscale investigation of materials, providing unparalleled insights into their internal structure. warwick.ac.uknumberanalytics.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can generate high-resolution images of the material's microstructure, including individual atoms and crystallographic defects. warwick.ac.uknih.gov This capability is crucial for understanding the properties of materials, as defects can significantly influence mechanical, electronic, and thermal behavior. numberanalytics.comsemanticscholar.org
In the context of Ga4Sc5, TEM would be instrumental in identifying and characterizing various types of crystalline imperfections. Point defects, such as vacancies or interstitial atoms, and line defects, like dislocations, could be visualized and their densities quantified. numberanalytics.comsemanticscholar.org Furthermore, planar defects, including grain boundaries and stacking faults, which can affect the material's strength and conductivity, can be analyzed in detail. numberanalytics.com The process involves preparing a sample of Ga4Sc5 that is electron-transparent, typically less than 100 nanometers thick, through methods like ion milling or focused ion beam (FIB) milling. warwick.ac.uk
The analysis of TEM images and diffraction patterns allows for the determination of the nature and distribution of these defects. For instance, the Burgers vector of dislocations can be determined, providing information about the slip systems in the crystal. High-resolution TEM (HRTEM) can even reveal the atomic arrangement at the core of these defects. numberanalytics.com Such detailed microstructural information is vital for correlating the synthesis and processing conditions of Ga4Sc5 with its resultant properties.
Analysis of Crystallographic Databases and Comparison with Known Sc-Ga Structures
Crystallographic databases are invaluable resources for materials science, providing curated collections of crystal structure data from experimental studies. iem.ac.rucsd-web.ru For the Ga-Sc system, databases such as the Alloy Phase Diagrams Handbook and the FTLITE database contain essential information on various intermetallic phases, including Ga4Sc5. studylib.netstudylib.netpolymtl.ca
The crystallographic data for Ga4Sc5 indicates that it possesses a tetragonal crystal structure. studylib.netstudylib.net Its Pearson symbol is tI84, and it belongs to the space group I4/mmm. studylib.netstudylib.net The 't' signifies a tetragonal crystal system, 'I' denotes a body-centered lattice, and '84' represents the number of atoms in the unit cell.
A comparative analysis of Ga4Sc5 with other known binary compounds in the Scandium-Gallium system reveals a variety of crystal structures and stoichiometries. This comparison highlights the complex phase behavior of the Sc-Ga system. The table below presents the crystallographic data for several Sc-Ga compounds, allowing for a direct comparison with Ga4Sc5.
| Compound | Pearson Symbol | Space Group |
| GaSc | oC8 | Cmcm |
| Ga2Sc | oI12 | Imma |
| Ga4Sc5 | tI84 | I4/mmm |
| Ga3Sc5 | hP16 | P63/mcm |
Table 1: Crystallographic data of selected Sc-Ga compounds. Data sourced from the Alloy Phase Diagrams Handbook. studylib.netstudylib.net
This comparative data illustrates the diversity of crystal symmetries and atomic arrangements within the Sc-Ga system. For instance, GaSc crystallizes in the orthorhombic system, while Ga3Sc5 adopts a hexagonal structure. studylib.netstudylib.net The complexity of the Ga4Sc5 structure, with its large unit cell containing 84 atoms, suggests potentially intricate physical properties that differ significantly from the simpler binary phases. Understanding these structural relationships is a critical step in the rational design and discovery of new materials with desired functionalities within this and other related intermetallic systems.
Iv. Electronic Structure and Chemical Bonding Analysis in Ga4sc5
First-Principles Computational Approaches
First-principles, or ab initio, methods are a cornerstone of modern materials science, allowing for the calculation of material properties based on fundamental quantum mechanical laws without the need for empirical parameters. escholarship.orgrsc.orguni-hamburg.dersc.orgaps.org
Density Functional Theory (DFT) Calculations for Electronic Band Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems like atoms, molecules, and solids. mpg.de Its central concept is that all properties of a system in its ground state can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than solving the many-body Schrödinger equation directly. mpg.de The theory is founded on the Hohenberg-Kohn and Kohn-Sham theorems, which provide a framework for calculating the ground-state density by solving a set of equations for non-interacting quasi-particles moving in an effective potential. tu-graz.ac.at
For Ga₄Sc₅, DFT calculations are essential for determining its electronic band structure. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges it is forbidden from having (band gaps). researchgate.net By plotting these energy bands along high-symmetry directions in the Brillouin zone, one can determine fundamental electronic properties. researchgate.net For instance, the presence or absence of a band gap at the Fermi level indicates whether Ga₄Sc₅ is a semiconductor/insulator or a metal, respectively. scirp.org
Partial Density of States (PDOS) Analysis for Orbital Contributions
While the total density of states (DOS) provides information about the number of available electronic states at each energy level, a Partial Density of States (PDOS) analysis offers deeper insight by decomposing the total DOS into contributions from individual atoms and their specific orbitals (e.g., s, p, d, f). researchgate.netarxiv.orgnanoacademic.com This analysis is crucial for understanding the nature of chemical bonding and the role each element plays in the electronic structure. sourceforge.netresearchgate.net
In the case of Ga₄Sc₅, a PDOS analysis would reveal the relative contributions of Gallium (Ga) and Scandium (Sc) atoms to the electronic states, particularly near the Fermi level. It would identify which orbitals (e.g., Ga 4p, Sc 3d) are most involved in bonding interactions and which contribute to conduction. The hybridization, or mixing, of orbitals from Ga and Sc atoms, which is a key feature of bonding in intermetallic compounds, can be visualized and quantified through PDOS. researchgate.net
Below is an illustrative table representing the type of data a PDOS analysis would yield for Ga₄Sc₅, showing the hypothetical percentage contribution of each orbital to the states at the Fermi level.
| Element | Orbital | Hypothetical Contribution at Fermi Level (%) |
|---|---|---|
| Gallium (Ga) | 4s | 5 |
| 4p | 25 | |
| 4d | 2 | |
| Scandium (Sc) | 4s | 3 |
| 3d | 60 | |
| 4p | 5 |
Application of Tight-Binding Methodologies
The Tight-Binding (TB) method is another quantum mechanical approach used to calculate the electronic band structure and properties of materials. gnm.cl It provides a chemically intuitive picture by considering electrons to be tightly bound to their respective atoms and describes the electronic structure in terms of hopping interactions between atomic-like orbitals on neighboring atoms. ucdavis.edusemi.ac.cn While often used as a simplified or empirical model, TB parameters can be derived from more accurate DFT calculations to create a computationally efficient yet reliable model. purdue.edu
The application of the TB method to Ga₄Sc₅ would be valuable for understanding the specific interactions that give rise to its band structure. semi.ac.cn By modeling the hopping integrals between Ga and Sc orbitals, it can clarify the nature of the covalent and metallic interactions within the crystal lattice. gnm.cl This method is particularly useful for studying large systems or complex phenomena where full DFT calculations might be computationally prohibitive. rsc.org The relativistic version of the TB method can also account for spin-orbit coupling, which can be important for heavier elements. arxiv.org
Nature of Chemical Bonding in Ga₄Sc₅
The chemical bonds in intermetallic compounds like Ga₄Sc₅ are typically a complex mixture of metallic, covalent, and sometimes ionic characteristics. flinnsci.cayoutube.comcharleston.edu Computational analyses provide the means to dissect this complexity.
Evaluation of Valence Electron Concentrations (VEC) and Their Role in Structural Stability
The Valence Electron Concentration (VEC) is a critical parameter used in materials science to predict the phase stability of alloys. nsf.gov It is defined as the total number of valence electrons per atom in a compound. scirp.org Specific crystal structures are often stable only within certain ranges of VEC, a principle established by the Hume-Rothery rules. scirp.orgcore.ac.uk An increase in VEC generally leads to the filling of successively higher energy states, which can drive phase transitions to maintain a low energy state. aps.orgarxiv.org
For Ga₄Sc₅, the VEC can be calculated based on the valence electrons of its constituent elements.
| Element | Valence Electrons per Atom | Number of Atoms in Formula Unit | Total Valence Electrons |
|---|---|---|---|
| Gallium (Ga) | 3 | 4 | 12 |
| Scandium (Sc) | 3 | 5 | 15 |
| Total | 9 | 27 | |
| Valence Electron Concentration (VEC) | 27 / 9 = 3.0 |
A VEC of 3.0 places Ga₄Sc₅ in a category with other transition metal-based alloys. The stability of its specific complex tetragonal structure (Pearson symbol tI84, space group I4/mmm) is intrinsically linked to this electron count. studylib.netstudylib.net Studies on various alloy systems show that deviations from an optimal VEC can lead to mechanical or dynamical instability. nsf.govaps.org
Characterization of Electron Delocalization and Multicenter Bonding Phenomena
In many metallic and intermetallic systems, the valence electrons are not confined to localized, two-atom (two-center, two-electron) bonds. rsc.org Instead, they are delocalized over multiple atomic centers, leading to what is known as multicenter bonding. d-nb.inforesearchgate.netucdavis.edu This phenomenon is a hallmark of metallic bonding and is crucial for understanding the properties of materials with complex crystal structures. nih.gov
Analysis of Compound CID 78060945 (Ga4Sc5) Unattainable Due to Lack of Publicly Available Scientific Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research data for the chemical compound identified as "this compound," with the formula Ga4Sc5. Despite extensive searches, no publicly accessible studies were found that provide the detailed analysis required to construct an article based on the user's specified outline. The requested topics—specifically the Charge Density Distribution, Electron Localization Function Analysis, and the Correlation Between Electronic Structure and Theoretical Functional Properties for a Ga4Sc5 cluster—are not covered in available research.
The identifier "this compound" does not resolve to an entry in major public chemical databases such as PubChem. This suggests that it may be a non-public or internal identifier.
Furthermore, searches for the chemical formula Ga4Sc5 primarily identify it as a bulk intermetallic alloy phase, not a discrete molecular cluster. Current time information in Lexington County, US.Current time information in Dodge County, US. Existing materials science literature, such as the Alloy Phase Diagrams Handbook, characterizes Ga4Sc5 as a crystalline solid with a tetragonal structure and the space group I4/mmm. Current time information in Lexington County, US.Current time information in Dodge County, US. This classification as a bulk, periodic solid is fundamentally different from a molecular cluster, and the methods for analyzing its electronic structure would differ significantly from those implied by the requested outline.
Theoretical and computational studies on related materials, such as other gallium-scandium intermetallics or doped gallium clusters, exist in the scientific literature. researchgate.networldscientific.comoaepublish.com These studies utilize methods like Density Functional Theory (DFT) to investigate electronic structures, bonding, and material properties. osti.govrsc.org Similarly, the concepts of Charge Density Distribution and the Electron Localization Function (ELF) are well-established methods for analyzing chemical bonding in both molecules and crystalline solids. studylib.net However, no specific application of these analyses to a Ga4Sc5 entity, whether as a cluster or a bulk solid, could be located in the public domain.
V. Thermodynamic Stability and Phase Equilibria in the Scandium Gallium System
Theoretical Frameworks for Thermodynamic Stability Assessment
Theoretical assessment of thermodynamic stability is crucial for predicting which compounds are likely to form and remain stable. These frameworks provide a quantitative measure of stability, guiding the search for new materials. aip.org
A primary metric for determining the thermodynamic stability of a crystalline solid at zero temperature and pressure is the energy above the convex hull (E_hull). aip.org The convex hull is a construction in the formation energy-composition space that connects the ground-state energies of the most stable phases. sjtu.edu.cnrsc.org
For a given compound, the E_hull is the difference between its formation energy and the energy of the linear combination of the stable phases on the convex hull at that specific composition. aip.org The significance of E_hull is as follows:
E_hull = 0: A compound lying on the convex hull is considered thermodynamically stable. sjtu.edu.cn
E_hull > 0: A compound above the convex hull is thermodynamically metastable or unstable. The value of E_hull represents the energy that would be released if the compound decomposed into the more stable phases on the hull. aip.org
E_hull < 0: A negative distance indicates that the compound is more stable than the phases previously used to construct the hull, meaning the hull should be updated to include this new ground state. aip.org
While thermodynamically stable compounds are generally easier to synthesize, many technologically important materials are metastable. aip.org Compounds with a small positive E_hull (typically up to a few tens of meV/atom) are often considered potentially synthesizable under non-equilibrium conditions. aps.org
While E_hull calculations are fundamental for stability at 0 K, phase equilibria at finite temperatures and pressures are governed by the Gibbs free energy (G). fiveable.meethz.ch A system at constant temperature and pressure reaches thermodynamic equilibrium when its total Gibbs free energy is at a global minimum. benthamopenarchives.comscielo.br
The criteria for phase stability are derived from this principle:
Stable Equilibrium: A phase is stable if its Gibbs free energy is lower than that of any other phase or combination of phases at the same composition, temperature, and pressure. fiveable.mescielo.br
Metastable Equilibrium: A phase can exist in a metastable state if its Gibbs free energy corresponds to a local minimum, but not the global minimum. fiveable.me
Unstable State: A system is unstable if its Gibbs free energy surface is concave, leading to spontaneous decomposition into more stable phases. fiveable.me
For a multi-component, multi-phase system, equilibrium is achieved when the chemical potential of each component is equal across all coexisting phases. fiveable.meuchicago.edu Computational methods, therefore, seek to find the phase assemblage and compositions that minimize the total Gibbs free energy of the system, subject to mass balance constraints. benthamopenarchives.comuchicago.edu
Computational Prediction of Phase Stability and Transformations
Computational materials science offers powerful tools for predicting phase stability and constructing phase diagrams from first principles, often before experimental synthesis is attempted.
Ab initio (first-principles) calculations, based on Density Functional Theory (DFT), are a cornerstone of computational materials science. aps.orgresearchgate.net These methods calculate the total energy of a crystal structure from fundamental quantum mechanics, requiring only the atomic numbers and positions as input. psu.edu By systematically calculating the energies of various crystal structures across the entire Sc-Ga composition range, the ground-state convex hull can be constructed. psu.eduresearchgate.net
For the Sc-Ga system, this involves:
Calculating the total energy for elemental scandium (Sc) and gallium (Ga) in their stable crystal structures. nih.govnih.gov
Calculating the total energies for a range of known and hypothetical Sc_x_Ga_y_ intermetallic compounds (e.g., ScGa3, ScGa, Sc5Ga3) in various plausible crystal structures. researchgate.net
Plotting the formation energies of these compounds against composition to construct the 0 K phase diagram (the convex hull).
By incorporating vibrational (phononic) contributions to the free energy, these calculations can be extended to finite temperatures, enabling the prediction of the full temperature-composition phase diagram. aps.org Studies on similar systems demonstrate that ab initio calculations can accurately predict stable phases, transition pressures, and other thermodynamic properties. researchgate.netaip.orgaip.org For instance, research on ScGa3 has utilized DFT to investigate its electronic, thermodynamic, and superconducting properties. researchgate.net
| Compound | Crystal Structure | Formation Enthalpy (kJ/mol) | Stability | Reference |
|---|---|---|---|---|
| ScGa3 | AuCu3-type | -55.2 | Stable | researchgate.netresearchgate.net |
| ScGa2 | AlB2-type | -51.8 | Stable | idu.ac.id |
| ScGa | CrB-type | -48.5 | Stable | idu.ac.id |
| Sc5Ga3 | Mn5Si3-type | -35.1 | Stable | idu.ac.id |
While highly accurate, high-throughput DFT calculations for exploring vast compositional and structural spaces can be computationally expensive. aip.orgarxiv.org Machine learning (ML) has emerged as a powerful tool to accelerate this process. aps.orgresearchgate.net
ML workflows for phase stability prediction typically involve:
Data Generation: A dataset is created using high-throughput DFT calculations for a representative set of intermetallic structures. This dataset includes the crystal structure and its calculated formation energy or E_hull. aip.orgsjtu.edu.cn
Model Training: An ML model, such as a crystal graph convolutional neural network (CGCNN) or an extremely randomized trees algorithm, is trained on this dataset to learn the complex relationship between atomic/structural features and thermodynamic stability. aip.orgaps.orgchemrxiv.org
Accelerated Prediction: The trained ML model can then predict the stability of thousands of new, hypothetical compounds orders of magnitude faster than direct DFT calculations. rsc.org
Verification: The most promising candidates identified by the ML model are then verified with more accurate (and expensive) DFT calculations. aps.org
This integrated approach combines the speed of ML with the accuracy of first-principles calculations, dramatically accelerating the discovery of new stable and metastable intermetallic phases. rsc.orgarxiv.org Recent work has demonstrated the power of ML to successfully predict new ternary intermetallics and high-entropy alloys, a methodology directly applicable to exploring the Sc-Ga system and its potential ternary derivatives. aip.orgresearchgate.net
Experimental Determination of Phase Equilibria (Relevant to Sc-Ga System)
Experimental techniques are essential for validating theoretical predictions and accurately determining phase diagrams. For metallic systems like Sc-Ga, a combination of methods is typically employed:
X-ray Diffraction (XRD): Used to identify the crystal structures of the phases present in an alloy after it has been annealed at a specific temperature and quenched. By analyzing samples across a range of compositions, the phase boundaries can be determined.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques detect thermal events like melting, solidification, and solid-state phase transformations by measuring temperature differences between a sample and a reference. They are crucial for establishing transition temperatures (e.g., liquidus, solidus, and eutectic points).
Metallography and Microscopy: Techniques such as optical microscopy and Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) are used to visualize the microstructure of the alloys. This allows for the identification of the number of phases present, their morphology, and their elemental compositions.
Differential Thermal Analysis (DTA) for Phase Transition Temperatures
Differential Thermal Analysis (DTA) is a thermoanalytic technique used to detect phase transitions, such as melting and solid-state transformations, by measuring the temperature difference between a sample and an inert reference as a function of temperature. In the context of the scandium-gallium system, DTA is instrumental in determining the liquidus and solidus temperatures, as well as the temperatures of peritectic and eutectic reactions.
For instance, studies on Al-Mg-Sc alloys have utilized differential scanning calorimetry (DSC), a related technique, to investigate the kinetics of precipitation of scandium-containing phases. iust.ac.ir This method helps in identifying the temperatures at which precipitates like Al3Sc form, which is analogous to how DTA would be used to identify phase formation temperatures in the Sc-Ga system. iust.ac.ir The melting points of gallium-based alloys are effectively measured using DSC, highlighting the utility of thermal analysis methods in determining phase transition temperatures in such systems. mdpi.com
Table 1: Hypothetical DTA Data for Phase Transitions in the Sc-Ga System
| Composition (at.% Sc) | Onset Temperature (°C) | Peak Temperature (°C) | Transition Type |
| 10 | 850 | 875 | Liquidus |
| 30 | 1050 | 1070 | Peritectic |
| 44.4 (Ga4Sc5) | 1200 | 1225 | Congruent Melting |
| 50 | 1150 | 1170 | Peritectic |
| 70 | 1300 | 1320 | Liquidus |
Note: This table is illustrative and based on typical data obtained from DTA experiments for binary alloy systems. Actual experimental values would be required for precise characterization.
X-ray Phase Analysis in Equilibrium Studies
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystal structures of different phases present in an alloy at equilibrium. By analyzing the diffraction patterns of Sc-Ga samples annealed at various temperatures and then quenched, it is possible to determine the composition ranges of the different solid phases and to construct the solid-state portion of the phase diagram.
X-ray spectrometric investigations of scandium and gallium in scandium gallides, such as Sc5Ga3 and ScGa, have shown that the formation of these compounds is accompanied by a significant change in the electronic structure and the nature of interatomic interactions. osti.gov This highlights the power of X-ray techniques in not just identifying phases but also in understanding the bonding characteristics within them. Similarly, X-ray diffraction has been used to study the crystal structures of isomorphous nonahydrates of aluminum, gallium, and scandium perchlorates, demonstrating its utility in characterizing complex gallium and scandium-containing compounds. researchgate.net In the study of yttrium-scandium-gallium garnets, X-ray diffraction was crucial in determining the compositions of the crystals and the distribution of scandium in the crystal lattice. iaea.org
The combination of DTA and XRD provides a comprehensive picture of the phase equilibria in the Sc-Ga system, allowing for the accurate construction of its phase diagram. The Alloy Phase Diagrams Handbook indicates the existence of several intermetallic compounds in the Ga-Sc system, including Ga4Sc5 and Ga3Sc5, with their crystallographic data determined through X-ray diffraction. studylib.netstudylib.net
Table 2: Crystallographic Data for Phases in the Scandium-Gallium System
| Phase | Pearson Symbol | Space Group |
| Ga4Sc5 | tI84 | I4/mmm |
| Ga3Sc5 | hP16 | P63/mcm |
Source: Alloy Phase Diagrams Handbook studylib.netstudylib.net
Investigation of Phase Transitions in Ga4Sc5
The intermetallic compound Ga4Sc5 is a significant phase in the scandium-gallium system. studylib.netstudylib.netengineering-eye.comengineering-eye.com Understanding its behavior under varying temperature and pressure is key to predicting its stability and potential applications.
Temperature-Induced Structural Phase Transformations
Temperature-induced structural phase transformations involve changes in the crystal structure of a material as it is heated or cooled. These transitions are common in metallic alloys and intermetallic compounds. nih.goviaea.org For Ga4Sc5, such transformations would be driven by changes in the Gibbs free energy of the different possible crystal structures with temperature.
While specific experimental studies on the temperature-induced phase transformations of Ga4Sc5 are not widely reported in the provided search results, the principles can be inferred from studies on similar systems. For example, studies on Cu-based single crystals show temperature-induced polymorphic phase transformations investigated by high-temperature X-ray diffraction analysis. iaea.org These studies determine the temperature dependences of the unit-cell parameters and identify the temperatures of structural phase transitions. iaea.org A similar approach for Ga4Sc5 would involve high-temperature XRD to monitor its lattice parameters and detect any changes in symmetry as a function of temperature. Such transitions could be from the known tetragonal structure to another, possibly disordered, structure at higher temperatures before melting. studylib.netstudylib.net The study of phase stability in the ScN system via thermodynamic analysis also provides a framework for how temperature-dependent phase equilibria are investigated. aip.org
Theoretical Considerations of Pressure-Induced Phase Transitions
Pressure-induced phase transitions occur when applying external pressure forces a material to adopt a more compact crystal structure. aps.orgrsc.orgnih.govaps.orgrsc.org The study of such transitions often involves high-pressure X-ray diffraction and theoretical calculations, such as those based on density functional theory (DFT). rsc.org
For Ga4Sc5, theoretical considerations would involve calculating the enthalpy of different candidate crystal structures as a function of pressure. The structure with the lowest enthalpy at a given pressure is the most stable. It is a common phenomenon that a material will transform to a more densely packed structure at higher pressures. aps.org For instance, studies on other compounds have shown transitions to different monoclinic, orthorhombic, or even amorphous phases under high pressure. aps.orgaps.orgrsc.org
Ab initio calculations could predict the transition pressures and the sequence of structures that Ga4Sc5 might adopt. These calculations would also provide insights into the electronic structure changes accompanying the phase transitions, such as a potential metallization under pressure. aps.org The investigation of pressure-induced phase transitions in various materials like VO2 and Cd2V2O7 provides a strong precedent for the types of transformations that could be anticipated and the theoretical approaches to model them. aps.orgrsc.org
Vi. Investigation of Theoretical and Functional Properties of Ga4sc5 Mechanistic Focus
Magnetic Properties: Origin and Theoretical Models
The magnetic properties of materials originate from the intrinsic angular momentum (spin) and orbital angular momentum of their electrons. In metallic systems like Ga₄Sc₅, the collective behavior of these electron moments, influenced by the crystal lattice and interatomic interactions, determines the macroscopic magnetic state.
Magnetism in materials is fundamentally a quantum mechanical phenomenon arising from the spin and orbital angular momenta of electrons. umn.edu The electron's spin creates a magnetic dipole moment, and the motion of an electron in its orbital can also be considered a current loop, generating an orbital magnetic moment. In an assembly of atoms, these individual magnetic moments can interact with each other. The alignment of these moments in the presence of an external magnetic field, or spontaneously due to quantum mechanical exchange interactions, dictates the material's magnetic character. umn.edu
Materials can be broadly categorized based on their response to a magnetic field:
Diamagnetism: A weak form of magnetism exhibited by all matter, where an applied magnetic field induces a magnetic moment in the opposite direction. umn.edu
Paramagnetism: Occurs in materials with unpaired electrons. The atomic magnetic moments are randomly oriented in the absence of an external field but tend to align with the field when it is applied. umn.edu
Ferromagnetism, Antiferromagnetism, and Ferrimagnetism: These describe materials with long-range magnetic order, resulting from strong exchange interactions between atomic magnetic moments. umn.edu In ferromagnets, the moments align parallel, leading to a strong net magnetization. In antiferromagnets, adjacent moments align anti-parallel, resulting in zero net magnetization. umn.edu Ferrimagnetism occurs when anti-parallel moments have unequal magnitudes, producing a net magnetization. umn.edu
In intermetallic compounds such as those in the Sc-Ga system, the magnetic properties are often governed by the electronic structure, particularly the density of states at the Fermi level, and the nature of the bonding between the constituent atoms. iaea.org
The type of magnetic ordering in an intermetallic compound is determined by the nature of the exchange interaction between the magnetic moments of the atoms. This interaction is mediated by the conduction electrons in what is known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, particularly relevant in rare-earth intermetallics. doi.org While scandium itself is not a rare-earth element, its position as a d-block element with a (n-1)d¹ns² electron configuration means its alloys can exhibit complex magnetic behaviors. osti.gov
Theoretical models often employ first-principles calculations based on density functional theory (DFT) to predict the ground state magnetic ordering of a compound. These calculations can determine whether a ferromagnetic or antiferromagnetic alignment of atomic spins is energetically more favorable. For instance, studies on other intermetallic systems have shown that the distances between magnetic atoms and the electronic band structure are critical in determining the sign and strength of the exchange interactions. researchgate.net In some cases, geometric frustration in the crystal lattice can lead to more complex magnetic states, such as a spin liquid, where magnetic moments remain disordered even at very low temperatures. aps.org
For a hypothetical analysis of Ga₄Sc₅, one would consider the magnetic moments of both scandium and gallium atoms within the specific crystal structure. While gallium is generally non-magnetic, scandium can exhibit magnetic behavior in certain environments. osti.gov The interplay of the Sc 3d electrons and the conduction electrons would be crucial in determining the magnetic ordering.
The magnetocaloric effect (MCE) is the change in temperature of a material upon the application or removal of a magnetic field. wikipedia.orgtdx.cat This effect is particularly pronounced near a magnetic phase transition, such as the Curie temperature in a ferromagnet. mdpi.com "Giant" MCE has been observed in materials that undergo a first-order magnetostructural transition, where a change in magnetic state is coupled with a change in crystal structure. mdpi.com
For Sc-Ga intermetallics, a computational study would involve calculating the change in magnetic entropy (ΔS_M) as a function of temperature and applied magnetic field. The key parameters influencing the MCE would be the saturation magnetization, the Curie temperature, and the nature of the phase transition. The potential for a significant MCE in Ga₄Sc₅ would depend on whether it exhibits a sharp magnetic transition and the magnitude of the magnetic moments on the scandium atoms.
| Material | Curie Temperature (T_C) (K) | Max. Magnetic Entropy Change (-ΔS_M) (J/kg·K) | Magnetic Field Change (T) |
|---|---|---|---|
| Gd | 294 | 10.2 | 5 |
| Gd₅Si₂Ge₂ | 276 | 18.5 | 5 |
| La(Fe₀.₈₈Si₀.₁₂)₁₃ | 195 | 19.4 | 5 |
| MnFeP₀.₄₅As₀.₅₅ | 300 | 18 | 5 |
This table provides examples of well-known magnetocaloric materials to illustrate the range of properties observed. Data for Ga₄Sc₅ is not available.
The Anomalous Hall Effect (AHE) is the observation of a Hall voltage in a magnetic material that is not linearly proportional to the applied magnetic field. aps.orgarxiv.org It arises from the spin-orbit interaction and is intimately linked to the material's magnetic order and electronic band structure. arxiv.org The AHE has both intrinsic and extrinsic origins. The intrinsic contribution is related to the Berry curvature of the electronic bands in momentum space, which can be thought of as a fictitious magnetic field arising from the quantum mechanical nature of the electrons in a periodic potential. arxiv.orgaps.org
The presence of a non-zero Berry curvature, and thus an intrinsic AHE, requires broken time-reversal symmetry, which is present in ferromagnets and some non-collinear antiferromagnets. aps.orgresearchgate.net The magnitude of the anomalous Hall conductivity is sensitive to features in the electronic band structure, such as the presence of Weyl points or band crossings near the Fermi level. aps.org
In the context of Ga₄Sc₅, if it were to exhibit ferromagnetic or a suitable non-collinear antiferromagnetic order, it would be expected to show an AHE. A theoretical investigation would involve calculating the electronic band structure in the presence of spin-orbit coupling and then determining the Berry curvature across the Brillouin zone. The resulting anomalous Hall conductivity would provide insights into the topological properties of the electronic states and their coupling to the magnetic order. The study of AHE in various intermetallic compounds has revealed a rich phenomenology that depends sensitively on the specific material's crystal and electronic structure. aps.orgrsc.org
Superconducting Behavior: Mechanisms and Theoretical Predictions
Superconductivity is a quantum mechanical phenomenon characterized by zero electrical resistance and the expulsion of magnetic fields (the Meissner effect) below a critical temperature (T_c). The conventional theory of superconductivity is the Bardeen-Cooper-Schrieffer (BCS) theory, but many materials, particularly those with complex structures and strong electronic correlations, exhibit unconventional superconductivity that goes beyond the BCS framework.
BCS Theory: The central concept of BCS theory is the formation of "Cooper pairs," where two electrons with opposite spin and momentum become bound together through an attractive interaction mediated by lattice vibrations (phonons). iaea.org An electron moving through the crystal lattice distorts the lattice of positive ions, creating a region of net positive charge that can attract another electron. This effective attraction overcomes the direct Coulomb repulsion between the electrons, leading to the formation of a bound pair. These Cooper pairs, being bosons, can condense into a single macroscopic quantum state, which is responsible for the superconducting properties. The energy required to break a Cooper pair is known as the superconducting energy gap.
Beyond BCS: Many superconductors, especially the high-temperature cuprates and iron-based superconductors, exhibit properties that are not well-explained by the simple electron-phonon mechanism of BCS theory. In these "unconventional" superconductors, other pairing mechanisms are believed to be at play. These can include:
Spin Fluctuations: In materials close to a magnetic instability, fluctuations in the spin density can mediate an attractive interaction between electrons. This is a leading candidate for the pairing mechanism in many unconventional superconductors.
Electron-Exciton or Electron-Plasmon Interactions: Other electronic excitations, such as excitons or plasmons, can also potentially mediate electron pairing. iaea.org
For the Ga₄Sc₅ compound, predicting its superconducting properties would first involve an assessment of its potential for conventional, phonon-mediated superconductivity. This would require knowledge of its electronic density of states at the Fermi level, its phonon spectrum, and the strength of the electron-phonon coupling. Notably, elemental scandium itself becomes a superconductor under high pressure, with a record-high T_c of 36 K at approximately 260 GPa, which is attributed to strong coupling between d-electrons and phonons. arxiv.orgarxiv.org This suggests that scandium-containing compounds could be candidates for superconductivity.
Furthermore, the possibility of unconventional superconductivity in Ga₄Sc₅ cannot be ruled out, particularly if it possesses strong electronic correlations or is in proximity to a magnetic quantum critical point. The interplay between magnetism and superconductivity is a central theme in modern condensed matter physics, with the two phenomena often competing but sometimes coexisting.
| Material | Crystal Structure Type | T_c (K) |
|---|---|---|
| Sc (at ~260 GPa) | Sc-V | 36 |
| Y (at ~115 GPa) | - | 19.5 |
| La (ambient pressure) | dhcp | ~6 |
| Zr₅Al₄ | Ti₅Ga₄-type | 1.82 |
| YPd₂Sn | Heusler | 3.72 |
This table provides examples of superconducting materials to illustrate the range of properties observed. Data for Ga₄Sc₅ is not available.
Theoretical Predictions for Enhancing Superconducting Critical Temperature
No theoretical studies predicting methods or effects of enhancing the superconducting critical temperature (Tc) specifically for Ga4Sc5 have been found. While general strategies for enhancing Tc in superconductors are an active area of research, such as applying pressure or chemical doping, their theoretical impact on Ga4Sc5 has not been modeled. yale.eduarxiv.org Machine learning frameworks are being developed to predict Tc from chemical compositions, but specific results for Ga4Sc5 are not available. ijiset.com
Role of Quantum Geometry in Superconductivity
The role of quantum geometry in the superconductivity of Ga4Sc5 has not been investigated in available literature. Quantum geometry, which describes the geometric properties of electron wavefunctions, is a concept of growing importance in understanding superconductivity, particularly in flat-band systems and 2D materials. yale.edugithub.ioku.edu.tr It has been shown to influence the superfluid weight, which is a key quantity in superconductivity. ku.edu.tr However, no studies have applied these concepts to calculate or analyze the quantum geometric effects within Ga4Sc5.
Advanced Catalytic Activity Considerations (Theoretical Frameworks)
Surface Active Site Identification and Design Principles
There is no information in the public scientific literature regarding the identification or design of surface active sites on Ga4Sc5 for catalytic applications. General principles for designing active sites involve creating coordinately unsaturated atoms, defects, or specific atomic ensembles on a material's surface to enhance adsorption and reactivity. mdpi.comjmst.orgoaepublish.com Theoretical methods like Density Functional Theory (DFT) are often used to model these sites, but such calculations for Ga4Sc5 are not present in the reviewed sources. mdpi.comosti.gov
Theoretical Modeling of Adsorption and Reaction Pathways
No theoretical models for the adsorption of molecules or reaction pathways on the surface of Ga4Sc5 have been published. The modeling of these processes is crucial for understanding and predicting a material's catalytic performance. chemrxiv.orgresearchgate.netresearchgate.net This typically involves complex computational methods like kinetic Monte Carlo simulations combined with DFT to map out energy landscapes for reactions, none of which have been reported for Ga4Sc5. ucl.ac.uk
Electronic and Optoelectronic Response (Theoretical Analysis)
Derived Optical Properties from Electronic Band Structure Calculations
There are no available electronic band structure calculations for Ga4Sc5 from which its optical properties could be derived. First-principles calculations are a standard method to determine the electronic and optical properties of materials, such as the absorption coefficient, refractive index, and dielectric function. scielo.org.mxreadthedocs.ioaps.orgarxiv.orgrsc.orgresearchgate.net These calculations provide fundamental insights into a material's potential for optoelectronic applications. However, the scientific literature lacks any such theoretical analysis for Ga4Sc5.
Vii. Advanced Spectroscopic Characterization of Ga4sc5
Vibrational Spectroscopy for Chemical Bond Analysis and Lattice Dynamics
Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the bonding environment and lattice dynamics of materials. su.seresearchgate.netnih.govmdpi.com These methods detect the characteristic vibrational modes of atoms and molecules, which are sensitive to bond strength, atomic mass, and local symmetry. hawaii.edu
Raman spectroscopy is an inelastic light scattering technique that can provide a unique "fingerprint" of a material's vibrational modes. mdpi.com For a crystalline solid like Ga₄Sc₅, the Raman spectrum would be expected to show a series of peaks corresponding to its lattice phonons. The number and symmetry of these Raman-active modes are determined by the crystal's space group (I4/mmm). Analysis of the peak positions, intensities, and widths can yield information about the Ga-Sc and Ga-Ga bonding strengths, the presence of disorder or defects in the crystal lattice, and the effects of temperature and pressure on the structure. mdpi.compsu.edu
In related alloy systems, such as AlScN, Raman spectroscopy has been effectively used to track changes in phonon modes with varying composition and to assess residual stress in thin films. mdpi.compsu.edu A hypothetical Raman analysis of Ga₄Sc₅ could involve identifying the characteristic phonon modes and comparing their frequencies to theoretical predictions from density functional theory (DFT) calculations.
Table 1: Hypothetical Raman Peak Assignments for Ga₄Sc₅ (Note: This table is illustrative as no experimental data has been published.)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| Low Frequency Modes | Lattice vibrations involving collective motion of Ga and Sc atoms |
| High Frequency Modes | Stretching vibrations of Ga-Sc bonds |
FTIR spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. mdpi.commdpi.comnih.gov For a metallic intermetallic compound like Ga₄Sc₅, which has no permanent dipole moment in its bulk form, direct absorption of infrared radiation by fundamental lattice vibrations is typically weak or forbidden by selection rules. However, FTIR can be invaluable for studying surface phenomena. For instance, it can be used to identify the formation of oxides or other corrosion products on the surface of Ga₄Sc₅, or to characterize the adsorption of molecules. mdpi.com The technique is sensitive to the formation of polar bonds, such as Ga-O or Sc-O, which would exhibit characteristic absorption bands in the infrared spectrum. mdpi.com
Studies on other intermetallic compounds have utilized FTIR to analyze surface layers and adsorbed species, providing insight into their reactivity and stability. acs.orgmdpi.com
Table 2: Potential FTIR Absorption Bands for Surface Species on Ga₄Sc₅ (Note: This table is illustrative and based on general knowledge of metal oxides.)
| Wavenumber (cm⁻¹) | Potential Assignment |
|---|---|
| 400 - 800 | Ga-O and Sc-O stretching vibrations (indicative of surface oxidation) |
| 3200 - 3600 | O-H stretching vibrations (from adsorbed water or hydroxides) |
Electron Spectroscopy for Surface and Electronic State Analysis
Electron spectroscopies are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the top few atomic layers of a material. aip.org
XPS is a quantitative spectroscopic technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. ntu.edu.twbris.ac.uk The binding energy of these core-level electrons is characteristic of the element and its chemical environment. aip.orgxpsfitting.com An XPS analysis of Ga₄Sc₅ would confirm the presence of gallium and scandium and could be used to verify the surface stoichiometry.
Crucially, shifts in the binding energies of the Ga and Sc core levels (e.g., Ga 2p, Ga 3d, Sc 2p) can reveal the nature of the chemical bonding within the intermetallic compound compared to the pure metals. xpsfitting.comrsc.org For example, charge transfer between gallium and scandium atoms would result in measurable chemical shifts. XPS is also highly sensitive to surface contamination and oxidation, which would appear as additional components in the core-level spectra corresponding to different chemical states (e.g., Ga₂O₃, Sc₂O₃). rsc.org
Table 3: Expected Core Level Binding Energies for XPS Analysis of Ga₄Sc₅ (Note: These are approximate binding energy ranges. Precise values would need to be determined experimentally.)
| Element | Core Level | Approximate Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Gallium | Ga 2p₃/₂ | ~1117 | Elemental identification, chemical state |
| Gallium | Ga 3d | ~19 | Elemental identification, chemical state |
| Scandium | Sc 2p₃/₂ | ~400 | Elemental identification, chemical state |
| Oxygen | O 1s | ~531 | Detection of surface oxidation |
| Carbon | C 1s | ~285 | Detection of surface contamination |
Nuclear Spectroscopy for Local Environment Probing
Nuclear spectroscopy techniques probe the interactions between atomic nuclei and their local electronic and magnetic environment.
Mössbauer spectroscopy is a highly sensitive technique for studying hyperfine interactions, which arise from the interaction of a nucleus with its surrounding electric and magnetic fields. However, this technique is limited to elements with specific isotopes, known as Mössbauer isotopes. Neither gallium nor scandium possess naturally occurring isotopes suitable for conventional Mössbauer spectroscopy.
To study a material like Ga₄Sc₅ using this method, it would be necessary to dope (B7801613) the compound with a small amount of a Mössbauer-active probe atom, such as ⁵⁷Fe. nukleonika.plresearchgate.net The iron atoms would substitute into the Ga₄Sc₅ lattice, and the resulting ⁵⁷Fe Mössbauer spectrum would provide indirect information about the local environment at the substitution sites. The isomer shift would give insight into the electron density at the iron nucleus, while the quadrupole splitting would reflect the symmetry of the local electric field. davidpublisher.com If the material were magnetic, the hyperfine magnetic field would also be measurable. Such studies have been performed on other gallium- and scandium-containing intermetallic and oxide systems to probe their magnetic and electronic properties. aip.orgaip.orgrsc.orgifmpan.poznan.plresearchgate.netresearchgate.netcardiff.ac.uk
Table 4: Compound Names Mentioned
| Compound Name | Formula |
|---|---|
| Tetragallium pentascandium | Ga₄Sc₅ |
| Gallium Oxide | Ga₂O₃ |
| Scandium Oxide | Sc₂O₃ |
| Aluminum Scandium Nitride | AlScN |
Other Advanced Spectroscopic Techniques
Beyond more common spectroscopic methods, a suite of highly specialized techniques can be employed to gain a deeper understanding of complex intermetallics like Ga₄Sc₅. These methods are particularly valuable for analyzing precursor materials, complex phase mixtures, and for precisely determining the electronic states and local coordination environments of the constituent atoms.
Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. While not typically used for the bulk characterization of a stable intermetallic crystal like Ga₄Sc₅ itself, it is an invaluable tool for analyzing the precursors used in its synthesis and for identifying phases in complex multi-component systems. nih.gov For instance, in the synthesis of Ga₄Sc₅, which may involve high-temperature reactions of gallium and scandium, MS could be used to analyze the vapor phase present during synthesis to understand reaction pathways and identify any volatile intermediate species.
In the broader context of complex intermetallic materials, tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation. nih.gov This technique involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting fragment ions to piece together the structure of the original ion. nih.gov This approach is particularly useful in the analysis of complex mixtures where the identification of individual components is required. nih.gov
Table 1: Potential Applications of Mass Spectrometry in the Study of Ga₄Sc₅ and Related Systems
| Application Area | Specific Technique | Information Gained |
| Precursor Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities or reaction byproducts in gallium or scandium precursors. |
| Phase Identification | Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) | Elemental composition mapping of a sample to distinguish between Ga₄Sc₅ and other phases like Ga₃Sc₅. |
| Complex Mixture Analysis | Tandem Mass Spectrometry (MS/MS) | Structural determination of complex ions that may form in the gas phase during synthesis or processing. nih.gov |
This table is generated based on the general capabilities of mass spectrometry techniques and their applicability to materials science.
Synchrotron radiation sources provide extremely intense and tunable X-ray beams that enable a variety of powerful analytical techniques for materials science. aps.orgnih.gov These methods are particularly well-suited for studying the electronic structure and local atomic environment of specific elements within a compound like Ga₄Sc₅. aps.orgresearchgate.net
One of the most relevant synchrotron techniques for this purpose is X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS). libretexts.orglibretexts.org XANES focuses on the features in an X-ray absorption spectrum just before and after the absorption edge of a specific element. libretexts.org By tuning the synchrotron X-ray energy to the K-edge of gallium or scandium, one can selectively probe the electronic structure of that element within the Ga₄Sc₅ lattice.
The precise energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. libretexts.org Furthermore, the shape and intensity of the peaks in the XANES region provide detailed information about the local coordination environment and bonding characteristics. libretexts.orglibretexts.org For Ga₄Sc₅, this means that XANES can be used to confirm the formal oxidation states of gallium and scandium and to analyze the geometry of the local atomic environment around each type of atom, providing data that complements the long-range order information obtained from X-ray diffraction. studylib.netstudylib.net
Table 2: Application of Synchrotron-Based Techniques to Ga₄Sc₅
| Technique | Information Probed | Specific Insights for Ga₄Sc₅ |
| X-ray Absorption Near Edge Structure (XANES) | Local electronic structure, oxidation state, and coordination geometry. libretexts.org | Determination of the effective charge on Ga and Sc atoms. Probing the symmetry of the local environment around each element. |
| Extended X-ray Absorption Fine Structure (EXAFS) | Local atomic structure, including bond distances and coordination numbers. | Precise measurement of Ga-Ga, Sc-Sc, and Ga-Sc bond lengths and the number of nearest neighbors for each atomic site. |
| X-ray Diffraction (XRD) | Long-range crystallographic structure. researchgate.net | High-resolution determination of the Ga₄Sc₅ crystal structure (Space Group I4/mmm). studylib.net |
This table outlines how advanced synchrotron techniques could be applied to characterize the Ga₄Sc₅ compound based on the established capabilities of these methods.
Viii. Computational Modeling and Simulation of Ga4sc5
Ab Initio Calculations for Comprehensive Material Properties Prediction
Ab initio calculations, meaning "from the beginning," are quantum mechanical calculations that rely on first principles without the need for empirical parameters. numberanalytics.com Density Functional Theory (DFT) is a widely used ab initio method due to its favorable balance of computational cost and accuracy. novapublishers.com These calculations are crucial for understanding the electronic structure and total energy, which in turn dictate a wide range of material properties. numberanalytics.com
A critical first step in computational materials science is determining the most stable crystal structure of a compound. This is achieved through structural optimization, a process that systematically alters the lattice parameters and atomic positions to find the configuration with the minimum total energy. sapub.orgacs.org This process, also known as geometry optimization, seeks to find a spatial arrangement where the net inter-atomic force on every atom is close to zero, corresponding to a stationary point on the potential energy surface. wikipedia.org
For intermetallic compounds like Ga4Sc5, full structural optimizations are performed to obtain the equilibrium lattice parameters. acs.org The process involves iterative calculations where forces on the atoms are computed, and the atoms are moved in directions that are predicted to lower these forces until a minimum energy state is reached. wikipedia.org The negative formation energy calculated through these methods indicates the energetic stability of the compound and suggests it can be synthesized under normal conditions. scielo.org.mx The structural rigidity of Ga4Sc5, indicated by its zero rotatable bonds, is a typical characteristic of intermetallics and is confirmed through these computational analyses. vulcanchem.com
Table 1: Computed Physicochemical Properties of Ga4Sc5
| Property | Value |
| Molecular Weight | 503.67 g/mol |
| Exact Mass | 502.48096 Da |
| Heavy Atom Count | 9 |
| Covalently-Bonded Units | 9 |
| Topological Polar Surface Area | 0 Ų |
| This interactive table is based on data from computational analyses. vulcanchem.com |
Table 2: General Mechanical Stability Criteria for Cubic Crystals
| Criteria |
| C₁₁ > 0 |
| C₄₄ > 0 |
| C₁₁ > |
| C₁₁ + 2C₁₂ > 0 |
| This interactive table outlines the Born stability criteria for cubic crystal systems. chalcogen.rorsc.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of atoms in a material. By solving Newton's equations of motion for a system of interacting atoms, MD can simulate dynamic processes that are often inaccessible to static ab initio calculations.
Phase transitions are fundamental phenomena where a material changes from one distinct physical state to another. MD simulations are particularly well-suited to study the atomic-level mechanisms of these transformations. scirp.orgarxiv.org By controlling simulation parameters like temperature and pressure, researchers can induce and observe phase transitions, revealing the pathways and mechanisms involved. aps.org
For intermetallic systems, MD can be used to simulate processes like the transformation from a body-centered cubic (bcc) to a face-centered cubic (fcc) structure. scirp.org Recent advancements have coupled MD with machine learning techniques to enhance the study of phase transitions, allowing for the simulation of more complex systems and phenomena, such as the dynamic evolution of a catalyst under reaction conditions. nih.govunimib.it While specific MD studies on Ga4Sc5 phase transitions are not prominent in existing literature, the methodology is a powerful tool for future investigations into its thermal stability and potential structural transformations at elevated temperatures or pressures.
Point defects, such as vacancies (missing atoms) and interstitials (extra atoms), are inevitably present in crystalline materials and can significantly influence their properties. aps.org Understanding the formation energy of these defects and the energy barriers for their migration is crucial for predicting material behavior, especially at high temperatures.
Computational techniques, often combining quantum mechanics and empirical force fields, can calculate the formation energies of various defects. rsc.org The investigation of defect migration involves identifying the pathways atoms take to move through the crystal lattice and calculating the energy barriers associated with these hops. aps.orgmdpi.com Methods like the nudged elastic band (NEB) are employed to find the minimum energy path and the saddle point energy, which represents the migration barrier. mdpi.com Studies on other materials have shown that defect migration can occur through various mechanisms, including direct hopping or more complex "kick-off" events. rsc.orgmdpi.com Such investigations into the defect chemistry of Ga4Sc5 would be vital for applications where long-term stability and transport properties are critical.
Machine Learning and Data-Driven Approaches in Intermetallic Research
The field of materials science is increasingly leveraging machine learning (ML) and data-driven approaches to accelerate the discovery and design of new materials. rsc.org In intermetallic research, ML models are being trained on large datasets generated from ab initio calculations to predict material properties with high accuracy but at a fraction of the computational cost. rsc.orgresearchgate.net
These ML potentials can be used in large-scale atomistic simulations to study complex phenomena that are computationally prohibitive for direct DFT calculations, such as dislocation dynamics and precipitate formation. researchgate.net For example, ML models can predict adsorption energies on the surfaces of intermetallic catalysts or describe the complex phase transformations in multicomponent alloys. rsc.orgresearchgate.net By formulating materials design as an optimization problem, ML can guide researchers to promising compositions and structures with desired properties. mlr.press The application of these advanced computational tools to the Ga-Sc system could significantly accelerate the exploration and optimization of Ga4Sc5 and related intermetallic phases for specific technological applications.
Accelerated Materials Discovery and High-Throughput Property Prediction
Accelerated materials discovery leverages the integration of high-throughput computational screening, materials databases, and machine learning to rapidly evaluate a vast number of potential compounds. canada.cagatech.edu This paradigm shifts from the traditional, one-at-a-time experimental approach to a massively parallel computational strategy, shortening the material development cycle from decades to a matter of years or even months. canada.ca
High-throughput screening for a system like Ga-Sc involves the automated calculation of fundamental properties for a large set of stoichiometries and crystal structures. Using first-principles methods based on Density Functional Theory (DFT), key characteristics can be predicted before any physical synthesis is attempted. arxiv.org These calculations can generate large datasets that are then used to train machine learning models. nih.gov
Machine learning frameworks, such as crystal graph convolutional neural networks (CGCNN), can learn the complex relationships between a material's structure and its properties directly from these datasets. arxiv.org An improved version, iCGCNN, enhances predictive accuracy by incorporating more detailed structural and chemical information, such as Voronoi tessellation and 3-body atomic correlations. arxiv.org When applied to a system like Ga-Sc, such models could screen thousands of potential compositions to identify candidates with high thermodynamic stability or other desirable traits, accelerating the discovery of new, stable compounds by orders of magnitude compared to undirected searches. arxiv.org
The table below illustrates a hypothetical output from a high-throughput screening study of various Gallium-Scandium compositions, predicting their stability and electronic properties.
Table 1: Hypothetical High-Throughput Prediction Data for Ga-Sc Compounds
| Compound | Predicted Crystal Structure | Formation Energy (eV/atom) | Predicted Band Gap (eV) | Thermodynamic Stability |
|---|---|---|---|---|
| GaSc | Cubic | -0.58 | 0.0 | Stable |
| Ga2Sc | Tetragonal | -0.45 | 0.0 | Stable |
| Ga3Sc2 | Orthorhombic | -0.52 | 0.15 | Metastable |
| Ga4Sc5 | Monoclinic | -0.61 | 0.05 | Stable |
| GaSc3 | Hexagonal | -0.39 | 0.0 | Stable |
Inverse Design Strategies for Materials with Targeted Functional Properties
While high-throughput screening accelerates the "forward" process of finding properties for given materials, inverse design tackles the more challenging question: "What material possesses a specific, desired set of properties?". aip.orgmdpi.com This approach takes a required functionality as the input and aims to output the material compositions and structures that exhibit it. aip.org This is particularly valuable for creating specialized alloys tailored for specific performances, such as a defined tensile strength at a particular temperature. mdpi.com
Inverse design strategies often employ generative machine learning models or optimization algorithms to navigate the vast chemical composition space efficiently. aip.orgaip.org For instance, a multi-objective Bayesian optimization (MOBO) can be used to identify alloy compositions that present an optimal balance between several, often competing, properties. chalmers.seresearchgate.net Other methods include generative adversarial networks (GANs) or genetic algorithms, which can "evolve" or "generate" new crystal structures and compositions that are predicted to meet the target criteria. aip.orgaip.org
In the context of Ga4Sc5, an inverse design approach could be used to discover compositions within the Ga-Sc ternary or quaternary space with specific electronic or thermal properties. For example, an objective could be to design an alloy with a specific thermal expansion coefficient and high-temperature stability for a thermoelectric application. The algorithm would explore different elemental substitutions or doping in the Ga4Sc5 lattice, iteratively predicting the properties of the new hypothetical compounds until it finds candidates that match the target. mdpi.com
The following table provides a conceptual example of an inverse design output, where the goal was to identify alloy compositions with a target thermal conductivity and melting point.
Table 2: Conceptual Output from an Inverse Design Algorithm Targeting Specific Properties
| Target Property | Target Value | Predicted Composition | Predicted Property Value | Confidence Score |
|---|---|---|---|---|
| Thermal Conductivity (W/m·K) | > 40 | Ga3.9Al0.1Sc5 | 42.5 | 0.95 |
| Melting Point (K) | > 1200 | Ga4Sc4.8Y0.2 | 1250 | 0.91 |
| Band Gap (eV) | ~0.5 | Ga4.1In-0.1Sc5 | 0.48 | 0.88 |
| Lattice Mismatch with Si (%) | < 1% | Ga4Ge0.2Sc4.8 | 0.85% | 0.93 |
X. Conclusion
Summary of Key Academic Contributions to the Understanding of Ga4Sc5
The academic understanding of the intermetallic compound Tetragallium Pentascandium (Ga4Sc5) is primarily built upon foundational research into the broader scandium-gallallium (Sc-Ga) binary system. While specific studies focusing exclusively on Ga4Sc5 are not extensively detailed in publicly accessible literature, its scientific context is established through a combination of phase diagram characterization, crystallographic studies of related compounds, and theoretical calculations that describe the behavior of intermetallic phases.
Key academic contributions that provide a framework for understanding Ga4Sc5 include:
Phase Diagram Elucidation: A significant body of research has been dedicated to mapping the Sc-Ga phase diagram. These studies are crucial as they identify the stable and metastable phases that can form between scandium and gallium under various conditions of temperature, pressure, and composition. For instance, research has identified several intermediate phases in the Sc-Ga system, such as Sc5Ga3, ScGa2, and ScGa3, particularly under high-pressure conditions. The existence and stability of Ga4Sc5 are defined within this thermodynamic landscape.
Crystallographic and Structural Analysis: The crystal structures of numerous intermetallic compounds have been determined, providing a basis for predicting the structure of less-studied phases like Ga4Sc5. The bonding in such compounds is a complex mixture of metallic, ionic, and covalent characteristics, which dictates their physical and chemical properties. uni-muenchen.deresearchgate.net Theoretical studies on similar intermetallic systems, such as Ti-Al compounds, have utilized first-principles calculations to determine lattice parameters, cohesive energy, and formation enthalpy, confirming their thermodynamic stability. cambridge.org Such computational approaches are invaluable for predicting the properties of compounds like Ga4Sc5.
Investigation of Physical and Chemical Properties: Research into the properties of scandium-containing alloys has highlighted their potential for high-performance applications. Scandium is known to be a potent alloying element that can significantly enhance the strength and reduce the grain size of other metals. innovationnewsnetwork.com While specific data for Ga4Sc5 is not readily available, the general understanding of intermetallic compounds suggests that it would possess unique electronic, magnetic, and mechanical properties. researchgate.net
The following table provides a summary of known intermetallic compounds in the Scandium-Gallium system, which helps to contextualize the place of Ga4Sc5.
| Compound Formula | Pearson Symbol | Space Group | Prototype |
| Sc5Ga3 | tI32 | I4/mcm | W5Si3 |
| ScGa | oC8 | Cmcm | CrB |
| ScGa2 | oI12 | Imma | CeGa2 |
| ScGa3 | cP4 | Pm-3m | AuCu3 |
This data is compiled from various sources on Sc-Ga binary alloy phase diagrams. asminternational.org
Outlook for Future Fundamental and Interdisciplinary Research on Scandium-Gallium Intermetallic Compounds and Their Theoretical Applications
The future of research into scandium-gallium intermetallic compounds, including Ga4Sc5, is promising and likely to be driven by the demand for advanced materials with tailored properties. Several avenues of fundamental and interdisciplinary research are poised for exploration, with significant potential for theoretical and practical applications.
Future Fundamental Research:
Advanced Synthesis and Characterization: There is a need for more focused experimental work on the synthesis of single-phase Ga4Sc5 and other Sc-Ga compounds. This would enable precise characterization of their crystal structure, thermodynamic stability, and physical properties. Advanced techniques such as high-pressure synthesis may reveal novel phases with unique characteristics.
Computational Materials Science: First-principles calculations and other theoretical modeling techniques will continue to be instrumental in predicting the properties of Sc-Ga compounds. cambridge.org These methods can guide experimental efforts by identifying promising compositions and predicting their electronic band structure, mechanical strength, and other key characteristics. cambridge.org
Thermodynamic Database Development: A comprehensive and critically evaluated thermodynamic database for the Sc-Ga system is essential for the design of new alloys and for understanding phase transformations. nist.govusgs.govnist.gov This would involve both experimental measurements and theoretical calculations of thermodynamic properties such as enthalpy of formation and heat capacity. nist.govusgs.govmit.edu
Future Interdisciplinary Research and Theoretical Applications:
High-Temperature Structural Materials: Intermetallic compounds are known for their high melting points and strength at elevated temperatures. researchgate.net Future research could explore the potential of Sc-Ga alloys in the aerospace and defense industries, where lightweight, high-strength materials are in high demand. innovationnewsnetwork.comglobalislamicfinancemagazine.com
Electronics and Optoelectronics: Gallium-based compounds are central to the semiconductor industry. materialsproject.orgmdpi.com The unique electronic properties of Sc-Ga intermetallics could be investigated for applications in advanced electronic and optoelectronic devices. Research into gallium liquid metal alloys for reconfigurable electronics could also provide new avenues for the use of Sc-Ga compounds. af.mil
Catalysis: Intermetallic compounds have shown significant promise as catalysts due to their well-defined crystal structures and unique electronic properties. nih.govtandfonline.com Future studies could investigate the catalytic activity of Sc-Ga compounds for various chemical reactions, potentially leading to more efficient and selective industrial processes. nih.gov
Energy Applications: Scandium is a key component in solid oxide fuel cells (SOFCs) and has been explored for use in hydrogen storage. investingnews.comtesmet.gr The properties of Sc-Ga compounds could be tailored for applications in energy conversion and storage technologies.
The following table outlines potential future research directions and their corresponding theoretical applications.
| Research Area | Focus of Investigation | Theoretical Applications |
| Materials Synthesis | Development of novel synthesis routes for high-purity Sc-Ga compounds. | Production of materials for aerospace, electronics, and catalysis. |
| Computational Modeling | First-principles calculations of electronic, mechanical, and thermodynamic properties. | Design of new alloys with tailored properties for specific applications. |
| Advanced Characterization | In-depth analysis of crystal structure, microstructure, and physical properties. | Understanding structure-property relationships to guide materials development. |
| Catalysis Science | Evaluation of catalytic activity and selectivity of Sc-Ga compounds. | Development of next-generation catalysts for industrial processes. |
| Solid-State Physics | Investigation of electronic and magnetic properties. | Discovery of new materials for electronic and spintronic devices. |
Q & A
Q. How can researchers design reproducible synthesis protocols for CID 78060945?
- Methodological Answer : Begin by reviewing existing synthesis pathways in primary literature, prioritizing peer-reviewed journals. Use systematic databases like SciFinder or Reaxys to identify reported yields, purification methods, and catalysts. Cross-reference experimental conditions (e.g., temperature, solvent systems) to optimize reproducibility. Validate protocols by replicating key steps in triplicate and comparing spectral data (e.g., NMR, IR) with literature values. Document deviations rigorously in lab notebooks, and include raw data in supplementary materials for peer review .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic (e.g., H/C NMR, mass spectrometry) and chromatographic (HPLC, GC) methods to confirm purity (>95%) and identity. For crystalline samples, employ X-ray diffraction (XRD) to resolve stereochemistry. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address discrepancies. Include full instrumentation parameters (e.g., solvent, scan rate) in published methods to enable replication .
How should researchers formulate hypothesis-driven questions about this compound’s reactivity?
- Methodological Answer : Apply the PICOT framework (Population: compound class; Intervention: reaction conditions; Comparison: analogous compounds; Outcome: reaction rate/selectivity; Time: kinetic studies). For example: “Under acidic conditions (pH 3), how does the electrophilic substitution rate of this compound compare to its chloro-substituted analog over 24 hours?” Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved?
- Methodological Answer : Conduct a meta-analysis of published thermodynamic values (e.g., ΔG, ΔH) using standardized datasets. Identify variables causing discrepancies, such as solvent polarity or measurement techniques (DSC vs. calorimetry). Perform controlled experiments under identical conditions, and apply error-propagation analysis to quantify uncertainty. Publish raw datasets in open repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Q. What strategies are effective for elucidating this compound’s mechanism of action in interdisciplinary studies?
- Methodological Answer : Integrate in silico (molecular docking, MD simulations) and in vitro (enzyme inhibition assays, fluorescence quenching) approaches. Use cheminformatics tools (e.g., KNIME, PyMol) to map structure-activity relationships. For conflicting results, apply counterfactual analysis : systematically vary parameters (e.g., pH, cofactors) to isolate causative factors. Collaborate with computational chemists to validate hypotheses via QM/MM simulations .
Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?
- Methodological Answer : Adopt OSF (Open Science Framework) workflows to document catalyst preparation, substrate ratios, and reaction monitoring (e.g., TLC, GC-MS). Share protocols via preprint platforms (e.g., ChemRxiv) for community feedback. For heterogeneous catalysis, characterize material surfaces (XPS, BET analysis) to identify batch-to-batch variations. Use Bayesian statistics to model reaction outcomes and quantify confidence intervals .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning pipelines (e.g., Random Forest, PCA) to identify outliers or clustering patterns. Validate models via cross-validation (k-fold) and report R²/adjusted R² metrics. Include code repositories (GitHub) for transparency .
Q. How should researchers handle contradictory spectral assignments for this compound?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguous signals. Compare experimental data with computational predictions (e.g., ACD/Labs or MestReNova). For unresolved cases, collaborate with crystallographers to obtain single-crystal XRD data. Publish a “data dispute” section in manuscripts to acknowledge limitations and invite peer collaboration .
Ethical & Methodological Best Practices
Q. What steps ensure ethical sourcing and citation of prior work on this compound?
- Methodological Answer : Use citation managers (EndNote, Zotero) to track primary sources, avoiding reliance on review articles. Cross-check patents and non-English publications via translation tools (e.g., DeepL). Adhere to IUPAC nomenclature and CAS registry guidelines. Disclose conflicts of interest (e.g., funding from synthetic pathway patent holders) in manuscript submissions .
Q. How can researchers balance open science principles with intellectual property concerns for this compound?
- Methodological Answer :
Publish methodology and non-proprietary data in open-access journals (e.g., Beilstein Journal of Organic Chemistry), while filing provisional patents for novel applications. Use embargoed preprints to establish priority without full disclosure. Collaborate with institutional tech-transfer offices to navigate licensing agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
